5-Bromo-4-methylisoxazole
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Overview
Description
5-Bromo-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 5-Bromo-4-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipole. This reaction is typically catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
5-Bromo-4-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form amino derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-methylisoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic routes.
Material Science: It is used in the development of new materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylisoxazole depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
5-Bromo-4-methylisoxazole can be compared with other halogenated isoxazoles, such as 5-chloroisoxazole and 5-fluoroisoxazole. These compounds share similar structural features but differ in their reactivity and biological activity. For example, 5-chloroisoxazole may exhibit different substitution patterns and reactivity due to the presence of chlorine instead of bromine . The unique properties of this compound make it a valuable compound in various research fields.
Properties
Molecular Formula |
C4H4BrNO |
---|---|
Molecular Weight |
161.98 g/mol |
IUPAC Name |
5-bromo-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C4H4BrNO/c1-3-2-6-7-4(3)5/h2H,1H3 |
InChI Key |
QZNIPCPKNYSDDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1)Br |
Origin of Product |
United States |
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